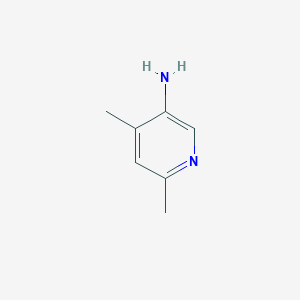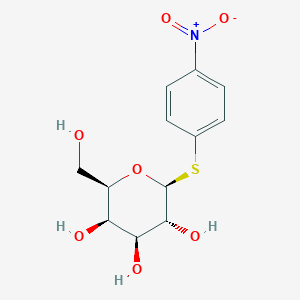
4-Nitrophenyl 1-thio-beta-D-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl 1-thio-beta-D-galactopyranoside is a white to light yellow crystalline powder . It is a compound useful in organic synthesis . It has been used as a substrate to assess the activity of glycosaminoglycan (GAG)-degrading enzymes .
Synthesis Analysis
The synthesis of this compound can be achieved from D-(+)-GALACTOSE and 4-Nitrophenol and Acetic anhydride . More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis
The empirical formula of this compound is C12H15NO7S . Its molecular weight is 317.32 . The IUPAC name is this compound .Chemical Reactions Analysis
This compound serves as a substrate for glycosidases . Upon cleavage, the substrate is converted to a yellow-colored product .Physical and Chemical Properties Analysis
This compound is a white to light yellow crystalline solid . It has a storage temperature of -20°C to 28°C .Applications De Recherche Scientifique
Detection of Escherichia coli
A study by Majid et al. (2008) highlights the use of o-nitrophenyl-beta-D-galactopyranose, a derivative related to 4-Nitrophenyl 1-thio-beta-D-galactopyranoside, for detecting Escherichia coli contamination in foodstuffs. This approach utilizes beta-galactosidase from E. coli, catalyzing the release of o-nitrophenol and enabling E. coli detection via a boron-doped diamond electrode. The method shows promise for rapid and efficient E. coli screening in various food and water samples (Majid, Male, & Luong, 2008).
Gene Expression Visualization
Research by Celen et al. (2008) explores the synthesis of radiolabeled phenyl-galactopyranosides for potential use in visualizing LacZ gene expression using positron emission tomography (PET). Although the specific derivatives studied showed limitations in imaging LacZ expression in vivo, this work contributes to the ongoing development of molecular probes for gene expression analysis, highlighting the versatility of phenyl-galactopyranoside derivatives in biomedical research (Celen et al., 2008).
Enzyme Mechanism Studies
A study by Richard et al. (2005) focuses on the effects of modifying 4-nitrophenyl-beta-D-galactopyranoside, specifically through the substitution of the C2-OH group. This research offers insights into the enzyme-catalyzed hydrolysis process by beta-galactosidase, emphasizing the importance of the 2-OH group in the enzyme-substrate interaction. Such studies are crucial for understanding the detailed mechanisms of enzymatic reactions and for designing enzyme inhibitors or substrates with improved specificity or efficiency (Richard, McCall, Heo, & Toteva, 2005).
Mécanisme D'action
Target of Action
The primary target of 4-Nitrophenyl 1-thio-beta-D-galactopyranoside, also known as p-nitrophenyl 1-thio-beta-d-galactopyranoside, is the enzyme β-D-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-D-galactosides into monosaccharides .
Mode of Action
This compound acts as a substrate for the enzyme β-D-galactosidase . When this compound is introduced to an environment containing β-D-galactosidase, the enzyme cleaves it into its constituent parts .
Biochemical Pathways
The cleavage of this compound by β-D-galactosidase is part of the larger lactose metabolism pathway . This pathway is responsible for the breakdown of lactose into simpler sugars, which can then be used by the organism for energy .
Pharmacokinetics
It is known that the compound is soluble in dmso, methanol, and water , which suggests that it could be readily absorbed and distributed in biological systems. The compound’s bioavailability would be influenced by factors such as its solubility, the presence of transport proteins, and the characteristics of the biological membrane it needs to cross.
Result of Action
The action of β-D-galactosidase on this compound results in the release of galactose and a yellow chromogenic compound . This can be used as a visual indicator of the presence and activity of β-D-galactosidase .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature. The compound is stable under acidic conditions but is prone to hydrolysis under alkaline conditions . The activity of the β-D-galactosidase enzyme, and therefore the efficacy of this compound as a substrate, would also be affected by these factors.
Propriétés
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7S/c14-5-8-9(15)10(16)11(17)12(20-8)21-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFOBQXJWRLXMD-IIRVCBMXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
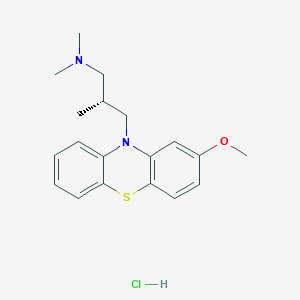
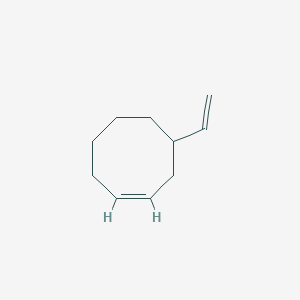


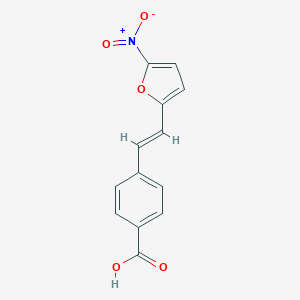
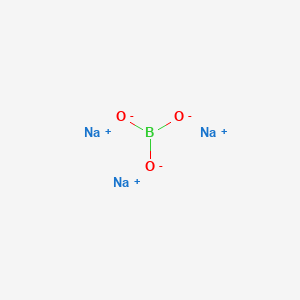
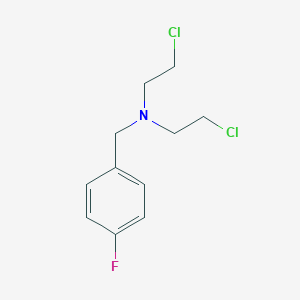
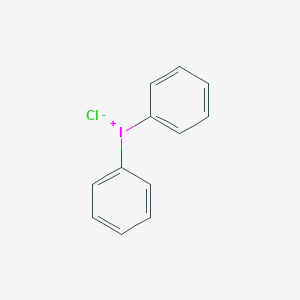


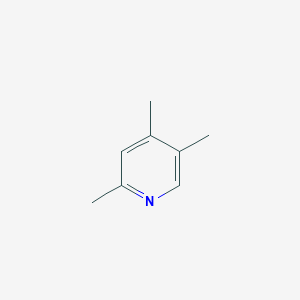
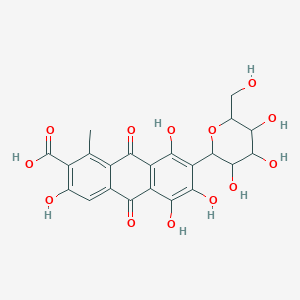
![1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole](/img/structure/B74030.png)
